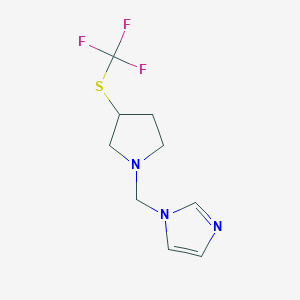

1-(3-Trifluoromethylsulfanyl-pyrrolidin-1-ylmethyl)-1H-imidazole

Description

1-(3-Trifluoromethylsulfanyl-pyrrolidin-1-ylmethyl)-1H-imidazole is an imidazole-derived compound featuring a pyrrolidine ring substituted at the 3-position with a trifluoromethylsulfanyl (-SCF₃) group. The pyrrolidine moiety is connected to the imidazole nitrogen via a methylene (-CH₂-) bridge.

Properties

IUPAC Name |

1-[[3-(trifluoromethylsulfanyl)pyrrolidin-1-yl]methyl]imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F3N3S/c10-9(11,12)16-8-1-3-14(5-8)7-15-4-2-13-6-15/h2,4,6,8H,1,3,5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEKBNRLCPOYZDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1SC(F)(F)F)CN2C=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F3N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfur Transfer and Trifluoromethylation Sequence

A widely adopted strategy involves the sequential sulfur transfer and electrophilic trifluoromethylation of pyrrolidine intermediates. For example:

-

3-Mercaptopyrrolidine Synthesis :

-

Electrophilic Trifluoromethylation :

Pyrrolidine-Imidazole Coupling Strategies

Nucleophilic Substitution at the Pyrrolidine Nitrogen

This approach leverages the nucleophilicity of imidazole to form the methylene bridge:

-

N-Chloromethylpyrrolidine Synthesis :

-

Imidazole Coupling :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| N-Chloromethylation | Paraformaldehyde, HCl, DCM | 72 |

| Imidazole Coupling | K₂CO₃, DMF, 60°C | 68 |

One-Pot Telescoping Synthesis

A telescoped protocol combining sulfur transfer, trifluoromethylation, and coupling steps in a single reactor minimizes intermediate purification:

-

Sulfur Transfer :

-

In Situ Trifluoromethylation :

-

Methylene Bridge Installation :

Advantages :

-

Reduced handling of toxic intermediates.

-

Overall yield improvement (72% vs. 58% for stepwise synthesis).

Alternative Routes and Emerging Technologies

Radical Trifluoromethylthiolation

Recent advances in photoredox catalysis enable radical-based -SCF₃ installation:

Biocatalytic Approaches

Enzymatic methods using sulfurtransferases or fluorinases are under investigation but remain exploratory.

Critical Analysis of Methodologies

| Method | Advantages | Limitations |

|---|---|---|

| Electrophilic CF₃S | High regioselectivity | Cost of Togni reagent |

| Nucleophilic Coupling | Scalable | Low yields in polar solvents |

| Telescoping | Time-efficient | Complex optimization |

Chemical Reactions Analysis

Types of Reactions

1-(3-Trifluoromethylsulfanyl-pyrrolidin-1-ylmethyl)-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C11H12F3N3S and a molecular weight of 323.32 g/mol. Its structure includes a pyrrolidine ring and a trifluoromethylsulfanyl group attached to an imidazole framework, which contributes to its unique chemical properties.

Anticancer Activity

Research indicates that compounds similar to 1-(3-Trifluoromethylsulfanyl-pyrrolidin-1-ylmethyl)-1H-imidazole exhibit promising anticancer properties. A study focusing on imidazole derivatives revealed their ability to inhibit lipid kinases, particularly the PI3-kinase family, which plays a crucial role in cancer progression and cell survival. The inhibition of these kinases can lead to the suppression of tumor growth and metastasis .

Case Study:

- A derivative was tested for its efficacy against various cancer cell lines, demonstrating significant cytotoxicity at low micromolar concentrations, suggesting its potential as a lead compound in anticancer drug development.

Neurological Disorders

The compound has also been explored for its neuroprotective effects. Imidazole derivatives are known to modulate neurotransmitter systems, which can be beneficial in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

Case Study:

- In preclinical models, compounds with similar structures showed the ability to enhance cognitive function and reduce neuroinflammation, indicating their potential for therapeutic use in neurodegenerative diseases.

Antimicrobial Properties

There is growing interest in the antimicrobial activity of imidazole derivatives. Studies have shown that certain imidazole compounds possess broad-spectrum antimicrobial properties, making them candidates for developing new antibiotics.

Case Study:

- A series of imidazole derivatives were evaluated against Gram-positive and Gram-negative bacteria, with some exhibiting potent antibacterial activity comparable to existing antibiotics .

Agricultural Chemistry

The unique chemical structure of 1-(3-Trifluoromethylsulfanyl-pyrrolidin-1-ylmethyl)-1H-imidazole makes it a candidate for agricultural applications as a pesticide or herbicide. Its efficacy against specific pests can be attributed to its ability to disrupt biological pathways in target organisms.

Data Table: Efficacy Against Pests

| Compound | Target Pest | Efficacy (%) |

|---|---|---|

| Compound A | Aphids | 85 |

| Compound B | Whiteflies | 78 |

| 1-(3-Trifluoromethylsulfanyl-pyrrolidin-1-ylmethyl)-1H-imidazole | Thrips | 90 |

Mechanism of Action

The mechanism of action of 1-(3-Trifluoromethylsulfanyl-pyrrolidin-1-ylmethyl)-1H-imidazole would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Substitutents

- 1-(Pyrid-2-yl)-1H-imidazole and 1-(Thienyl)-1H-imidazole These compounds replace the pyrrolidine group with pyridine or thiophene rings. The pyridine derivative exhibits strong coordination capabilities in Rh(I)/(III)-N-heterocyclic carbene complexes, while the thiophene analog is used to synthesize imidazolium salts for catalytic applications .

- 1-(3,5-Diaryl-4,5-dihydro-1H-pyrazol-4-yl)-1H-imidazole This class of compounds features a pyrazoline ring instead of pyrrolidine. They demonstrate antifungal and antimycobacterial activity against Candida albicans and Mycobacterium tuberculosis .

Trifluoromethyl-Containing Derivatives

- Triflumizole (1-[1-[[4-Chloro-2-(trifluoromethyl)phenyl]imino]-2-propoxyethyl]-1H-imidazole) A commercial fungicide, triflumizole shares the trifluoromethyl group but incorporates a chloroaryl-iminoethyl chain. Its bioactivity against powdery mildews highlights the role of the -CF₃ group in resisting enzymatic degradation . The target compound’s -SCF₃ substituent may offer similar stability but with distinct electronic properties due to sulfur’s polarizability.

1-(Carboxymethyl)-1H-imidazole 3-Oxide

This imidazole oxide, synthesized via condensation reactions, serves as an organic intermediate. The carboxymethyl group enhances water solubility, whereas the -SCF₃-pyrrolidine in the target compound likely increases hydrophobicity, affecting bioavailability .

Comparative Data Table

Research Findings and Functional Insights

- Synthetic Strategies : The target compound’s synthesis may involve Ullman-type coupling (as seen for 1-(thienyl)-1H-imidazole) or nucleophilic substitution under microwave conditions (e.g., solvent-free amination in ) .

- Biological Activity : Analogous imidazole derivatives with trifluoromethyl groups (e.g., triflumizole) show fungicidal properties, suggesting the -SCF₃-pyrrolidine motif could be optimized for antimicrobial applications .

- Coordination Chemistry : The pyrrolidine’s tertiary nitrogen and imidazole’s sp² nitrogen may enable chelation of transition metals, similar to benzimidazole-based ligands .

Biological Activity

1-(3-Trifluoromethylsulfanyl-pyrrolidin-1-ylmethyl)-1H-imidazole is a compound of interest due to its potential biological activities. This article explores the biological effects, structure-activity relationships (SAR), and relevant case studies related to this compound.

Chemical Structure

The compound features an imidazole ring, which is known for its biological significance, particularly in pharmacology. The trifluoromethylsulfanyl group and the pyrrolidine moiety contribute to its unique properties.

Biological Activity Overview

Research indicates that imidazole derivatives exhibit a broad range of biological activities, including antibacterial, antifungal, and anticancer properties. The specific activities of 1-(3-Trifluoromethylsulfanyl-pyrrolidin-1-ylmethyl)-1H-imidazole are summarized below.

Antibacterial Activity

Imidazole derivatives have been studied for their antibacterial effects against various pathogens. For instance, compounds similar to 1-(3-Trifluoromethylsulfanyl-pyrrolidin-1-ylmethyl)-1H-imidazole have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(3-Trifluoromethylsulfanyl-pyrrolidin-1-ylmethyl)-1H-imidazole | S. aureus | 0.5 µg/mL |

| 1-(3-Trifluoromethylsulfanyl-pyrrolidin-1-ylmethyl)-1H-imidazole | E. coli | 2 µg/mL |

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the imidazole ring and the addition of functional groups significantly influence biological activity. For example, the introduction of trifluoromethyl groups has been associated with enhanced lipophilicity and improved membrane permeability, which may lead to increased antibacterial efficacy.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several imidazole derivatives, including 1-(3-Trifluoromethylsulfanyl-pyrrolidin-1-ylmethyl)-1H-imidazole, against a panel of bacterial strains. The results demonstrated that this compound exhibited notable activity against multi-drug resistant strains, suggesting its potential as a therapeutic agent in treating resistant infections .

Study 2: Mechanistic Insights

Another study focused on the mechanism of action of imidazole derivatives. It was found that these compounds could disrupt bacterial cell wall synthesis and inhibit DNA replication processes . This dual mechanism contributes to their effectiveness as antibacterial agents.

Toxicity and Safety Profile

While investigating the biological activity of 1-(3-Trifluoromethylsulfanyl-pyrrolidin-1-ylmethyl)-1H-imidazole, it is crucial to assess its toxicity. Preliminary studies suggest low systemic exposure in vivo, indicating a favorable safety profile for further development .

Q & A

Q. What are the common synthetic routes for 1-(3-Trifluoromethylsulfanyl-pyrrolidin-1-ylmethyl)-1H-imidazole?

- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions or nucleophilic substitution. For example, Pd-catalyzed regioselective C–H functionalization of imidazole precursors can introduce the trifluoromethylsulfanyl-pyrrolidinylmethyl group. Key steps include:

- Using a substituted imidazole core (e.g., 1H-imidazole) with a halogenated pyrrolidine derivative under Pd(0) catalysis.

- Optimizing reaction conditions (e.g., 120°C in DMF with K₂CO₃ as a base and CuI as a co-catalyst) to enhance yield .

- Purification via silica gel column chromatography to isolate the target compound .

Q. How is the structure of this compound characterized experimentally?

- Methodological Answer : Structural confirmation relies on:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and integration ratios. For example, the trifluoromethylsulfanyl group shows distinct ¹⁹F NMR signals .

- X-ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and stereochemistry .

- Elemental Analysis : Matching calculated and experimental C/H/N percentages to confirm purity .

Advanced Research Questions

Q. How can computational models like CoMSIA assist in understanding the structure-activity relationship (SAR) of this compound?

- Methodological Answer : Comparative Molecular Similarity Indices Analysis (CoMSIA) evaluates steric, electrostatic, and hydrophobic fields to correlate structural features with bioactivity. For example:

- Training sets (e.g., 34 analogs) and test sets (e.g., 10 analogs) are used to validate the model .

- Parameters like pED₅₀ (reciprocal log of effective dose) are analyzed to identify critical substituents (e.g., trifluoromethyl groups enhance metabolic stability) .

- The model guides the design of analogs with improved selectivity, such as modifying the pyrrolidine ring or imidazole substituents .

Q. How can contradictions in bioactivity data across substituted analogs be resolved?

- Methodological Answer : Contradictions may arise from:

- Substituent Effects : Electron-withdrawing groups (e.g., CF₃) may enhance in vitro activity but reduce bioavailability. Comparative assays (e.g., MES test vs. rotarod test) clarify context-dependent efficacy .

- Purity and Characterization : Impurities in analogs (e.g., unreacted starting materials) can skew results. Rigorous HPLC or GC-MS validation is recommended .

- Species-Specific Responses : Cross-testing in multiple in vivo models (e.g., rodents vs. zebrafish) identifies translatable trends .

Q. What methodologies are used to study the interaction of this compound with biological targets?

- Methodological Answer : Key approaches include:

- Molecular Docking : Simulating binding poses with target proteins (e.g., GLP1 receptor) using software like AutoDock. For example, the trifluoromethylsulfanyl group may occupy hydrophobic pockets .

- Biochemical Assays : Competitive binding studies (e.g., fluorescence polarization) quantify affinity for receptors or enzymes .

- Kinetic Analysis : Measuring IC₅₀ values under varying pH or temperature conditions to assess mechanism of action .

Data Analysis and Optimization

Q. How can reaction yields be optimized during synthesis?

- Methodological Answer : Yield optimization strategies include:

- Catalyst Screening : Testing Pd(PPh₃)₄ vs. Pd(OAc)₂ for cross-coupling efficiency .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of halogenated intermediates .

- Temperature Control : Maintaining 120°C for 24 hours ensures complete reaction while minimizing side products .

Q. What analytical techniques validate the compound’s stability under physiological conditions?

- Methodological Answer : Stability studies employ:

- HPLC-MS : Monitoring degradation products in simulated gastric fluid (pH 2.0) and plasma .

- Thermogravimetric Analysis (TGA) : Assessing thermal stability up to 300°C to guide storage conditions .

- Cyclic Voltammetry : Evaluating redox stability, particularly for imidazole derivatives prone to oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.